Dodecyltrimethylammonium chloride is a quaternary ammonium compound with the molecular formula and a CAS number of 112-00-5. This compound consists of a dodecyl group (a straight-chain alkyl group containing twelve carbon atoms) bonded to a trimethylammonium cation. It is typically found as a white crystalline solid or powder and is soluble in water and organic solvents. Dodecyltrimethylammonium chloride is known for its surfactant properties, making it useful in various applications ranging from industrial processes to laboratory settings .
The mechanism of action of DTAC depends on the specific application. Here are some examples:
DTAC is being investigated for its potential to inactivate enveloped viruses, including influenza virus []. The mechanism involves the interaction of the cationic head group of DTAC with the negatively charged viral envelope, leading to its disruption and virus inactivation.
Dodecyltrimethylammonium chloride exhibits various biological activities, particularly as an antimicrobial agent. It has been shown to possess:
The synthesis of dodecyltrimethylammonium chloride typically involves a two-step process:
This method allows for high purity and yield, significantly reducing production costs .
Dodecyltrimethylammonium chloride is utilized in various fields:
Research on dodecyltrimethylammonium chloride has focused on its interactions with biological membranes and other compounds:
Dodecyltrimethylammonium chloride shares similarities with other quaternary ammonium compounds. Notable comparisons include:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Hexadecyltrimethylammonium chloride | C₁₈H₃₉NCl | Longer alkyl chain; enhanced antimicrobial activity |
Tetradecyltrimethylammonium chloride | C₁₆H₃₅NCl | Intermediate chain length; similar applications |
Cetyltrimethylammonium bromide | C₁₈H₃₉NBr | Bromide salt; often used as a surfactant |
Dodecyltrimethylammonium chloride is unique due to its specific chain length, which provides an optimal balance between hydrophilicity and hydrophobicity, enhancing its effectiveness as a surfactant while minimizing toxicity compared to longer-chain analogs.
Corrosive;Irritant;Environmental Hazard